Glufosfamide

Description

Properties

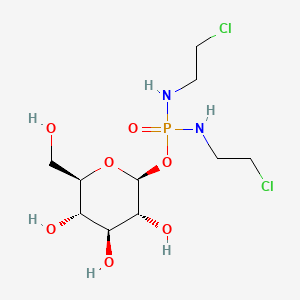

IUPAC Name |

(2S,3R,4S,5S,6R)-2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl2N2O7P/c11-1-3-13-22(19,14-4-2-12)21-10-9(18)8(17)7(16)6(5-15)20-10/h6-10,15-18H,1-5H2,(H2,13,14,19)/t6-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVUJBVBCOISSP-SPFKKGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NP(=O)(NCCCl)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)NP(=O)(NCCCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031222 | |

| Record name | Glucosylifosfamide mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132682-98-5 | |

| Record name | Glufosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132682-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glufosfamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132682985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glufosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucosylifosfamide mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W5N8SZD9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUFOSFAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Glufosfamide's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glufosfamide, a glucose-conjugated derivative of ifosfamide, represents a targeted approach in chemotherapy. Its unique design leverages the altered metabolism of cancer cells for selective uptake and activation, leading to DNA damage and apoptosis. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action

This compound's mechanism of action can be delineated into a sequential process: targeted uptake, intracellular activation, induction of DNA damage, and subsequent activation of apoptotic signaling pathways.

Cellular Uptake and Activation

Unlike its parent compound ifosfamide, which requires metabolic activation by cytochrome P450 enzymes in the liver, this compound is designed for activation within the tumor microenvironment. The key to its selectivity lies in the β-D-glucose moiety conjugated to the isophosphoramide mustard (IPM), the active alkylating agent.

Cancer cells often exhibit a high metabolic rate and an increased demand for glucose, leading to the overexpression of glucose transporters on their surface. This compound is actively transported into cancer cells through these glucose transporters, with evidence suggesting the involvement of sodium-dependent glucose transporters such as SAAT1.[1][2] This targeted uptake mechanism aims to concentrate the cytotoxic agent within the tumor cells while minimizing exposure to healthy tissues.

Once inside the cancer cell, intracellular glucosidases cleave the glucose moiety, releasing the active isophosphoramide mustard (IPM).[3][4] This localized activation is a critical feature of this compound's design, reducing the systemic toxicity associated with the release of toxic metabolites like acrolein, which is a byproduct of ifosfamide metabolism.[3]

DNA Damage: Alkylation and Cross-linking

The liberated isophosphoramide mustard (IPM) is a potent DNA alkylating agent. It covalently attaches alkyl groups to the DNA bases, primarily at the N7 position of guanine. This alkylation can lead to the formation of both intrastrand and interstrand DNA cross-links.[4][5] These cross-links are highly cytotoxic lesions that physically obstruct essential cellular processes.

The formation of DNA cross-links disrupts the double-helix structure, thereby inhibiting DNA replication and transcription.[4] This blockage of fundamental cellular machinery ultimately triggers cell cycle arrest and the induction of programmed cell death.[4]

Induction of Apoptosis and Cell Cycle Arrest

The extensive DNA damage caused by this compound activates the cell's DNA Damage Response (DDR) pathways. This leads to a cascade of signaling events culminating in either cell cycle arrest to allow for DNA repair, or, if the damage is too severe, the initiation of apoptosis.

This compound has been shown to induce apoptosis in a dose-dependent manner.[6] The apoptotic process is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. For the parent class of oxazaphosphorine drugs, the mitochondrial (intrinsic) pathway of apoptosis is implicated, involving the activation of the initiator caspase-9.[7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP).[7] The cleavage of PARP is a hallmark of apoptosis.

Furthermore, studies on the parent compound class suggest that this compound likely induces cell cycle arrest, particularly in the S and G2/M phases, preventing the cell from progressing through division with damaged DNA.[8]

Quantitative Data

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key in vitro data.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 | 112.32 ± 8.5 | [3] |

| 48 | 83.23 ± 5.6 | [3] | ||

| 72 | 51.66 ± 3.2 | [3] |

Table 2: Induction of Apoptosis by this compound in HepG2 Cells

| Treatment Concentration (µM) | Incubation Time (hours) | Increase in Apoptosis (%) |

| 10 | 48 | 252 |

| 25 | 48 | 487 |

| 50 | 48 | 1058 |

| 10 | 72 | 434 |

| 25 | 72 | 689 |

| 50 | 72 | 1237 |

Data represents the percentage increase in apoptotic cells compared to untreated controls.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on cancer cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are solubilized using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations and for specific durations.

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

-

Incubation: The cells are incubated in the dark to allow for Annexin V to bind to phosphatidylserine on the surface of apoptotic cells and for PI to enter necrotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blotting for Apoptosis-Related Proteins

Objective: To detect the activation of caspases and cleavage of PARP.

Methodology:

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-9, cleaved caspase-3, PARP, and cleaved PARP).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound's mechanism of action is a multi-step process that begins with its targeted uptake into cancer cells and culminates in the induction of apoptosis. Its design as a glucose-conjugated prodrug offers the potential for enhanced tumor selectivity and a favorable safety profile compared to its parent compound. The core of its anticancer activity lies in the generation of DNA cross-links by its active metabolite, isophosphoramide mustard, which triggers a robust DNA damage response leading to cell cycle arrest and programmed cell death. Further research into the specific signaling pathways and the development of predictive biomarkers will be crucial for optimizing the clinical application of this compound in oncology.

References

- 1. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 2. Regulation of p53 Function and Stability by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Alkylating Agent, this compound, Enhances the Activity of Gemcitabine In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA damage induces phosphorylation of the amino terminus of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Glufosfamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glufosfamide (β-D-glucosylisophosphoramide mustard, D-19575) is a novel alkylating agent developed to improve upon the therapeutic index of the widely used chemotherapeutic, ifosfamide. By conjugating the active metabolite of ifosfamide, isophosphoramide mustard (IPM), to a glucose molecule, this compound was designed for targeted delivery to cancer cells. Tumors often exhibit a heightened metabolic rate and an increased uptake of glucose, a phenomenon known as the Warburg effect. This compound leverages this metabolic characteristic, aiming for preferential accumulation within malignant tissues, thereby enhancing its antitumor efficacy while potentially reducing systemic toxicity. This technical guide provides a comprehensive overview of the discovery, synthesis pathways, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

The development of this compound was driven by the need to mitigate the dose-limiting toxicities associated with ifosfamide, such as neurotoxicity and nephrotoxicity, which are largely attributed to its metabolites, including acrolein and chloroacetaldehyde. The core concept was to bypass the need for hepatic cytochrome P450 activation of ifosfamide and to deliver the active alkylating agent, IPM, directly to cancer cells.

The German Cancer Research Center and Baxter Oncology were instrumental in the initial development of this compound. The strategic attachment of a glucose moiety to IPM was hypothesized to facilitate its transport into cancer cells via glucose transporters (GLUTs), which are frequently overexpressed on the surface of various tumor cells. Once inside the cell, intracellular enzymes are expected to cleave the glycosidic bond, releasing the cytotoxic IPM.

Synthesis Pathways

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Enzymatic Synthesis

An enzymatic approach offers a stereospecific method for the synthesis of β-D-Glufosfamide. A patented method describes the use of a glycosidase, such as β-glucosidase, to catalyze the formation of the glycosidic bond between β-D-glucose and isophosphoramide mustard (IPM).

Reaction Scheme:

Caption: Enzymatic Synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis of this compound [1]

-

Reaction Mixture Preparation: Isophosphoramide mustard (IPM) and β-D-Glucose are combined in a weight ratio of approximately 2:5 to 2:6.[1]

-

Buffering: A sodium phosphate buffer solution (e.g., 0.3% NaH2PO4-Na2HPO4, pH 6.0) is added to the mixture to achieve a final IPM concentration of 20-40% (w/v).[1]

-

Enzymatic Reaction: A suitable β-D-glycosidase is added to the solution. The amount of enzyme is typically a fraction of the IPM weight (e.g., 1:10 to 1:20 enzyme to IPM ratio).[1]

-

Incubation: The reaction mixture is incubated in a water bath at a controlled temperature, generally between 10-30°C, for 10-20 hours.[1]

-

Enzyme Removal and Purification: Upon completion of the reaction, the enzyme is removed by ultrafiltration. The resulting solution is concentrated and the product is purified to yield this compound.[1]

Chemical Synthesis

Mechanism of Action

The cytotoxic effect of this compound is mediated by its active metabolite, isophosphoramide mustard.

References

Glufosfamide: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is an investigational chemotherapeutic agent that belongs to the class of alkylating agents. It is a glycosidic conjugate of β-D-glucose and isophosphoramide mustard, the active metabolite of the well-established anticancer drug ifosfamide.[1] This unique structure is designed to exploit the altered glucose metabolism often observed in cancer cells, potentially leading to a more targeted delivery of the cytotoxic payload and an improved therapeutic index compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, supported by experimental data and methodologies.

Chemical Structure and Properties

This compound is a synthetic molecule that links the DNA-alkylating isophosphoramide mustard to a glucose molecule via a glycosidic bond. This conjugation strategy aims to utilize the high glucose uptake characteristic of many tumor types, a phenomenon known as the Warburg effect.

Chemical Identifiers:

-

IUPAC Name: (2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl N,N′-bis(2-chloroethyl)phosphorodiamidate[1]

-

Synonyms: Glucophosphamide, D-19575, β-D-glucosylisophosphoramide mustard[1][2]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁Cl₂N₂O₇P | [3] |

| Molecular Weight | 383.16 g/mol | [3] |

| Melting Point | 109°C | [1] |

| Solubility | 200 mg/mL in water | [1] |

| Appearance | Solid | |

| Stereochemistry | β-glycosidic bond (β-anomer) | [1] |

Note: Freshly prepared solutions are recommended, suggesting potential for hydrolysis.[1]

Mechanism of Action

The anticancer activity of this compound is a multi-step process that begins with its selective uptake into cancer cells and culminates in the induction of apoptosis through DNA damage.

Cellular Uptake and Activation

This compound is designed to be preferentially transported into cancer cells, which often overexpress glucose transporters (GLUTs) to meet their high metabolic demands.[4][5] Once inside the cell, the glycosidic bond of this compound is cleaved by intracellular glucosidases, releasing the active cytotoxic agent, isophosphoramide mustard.[4]

References

- 1. A phase 2 trial of this compound in combination with gemcitabine in chemotherapy-naive pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomised Phase III trial of this compound compared with best supportive care in metastatic pancreatic adenocarcinoma previously treated with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. ascopubs.org [ascopubs.org]

- 5. Phase I clinical and pharmacokinetic study of the glucose-conjugated cytotoxic agent D-19575 (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway of Glycolysis: Unveiling the Role of Glucose Transporters in Glufosfamide Uptake

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glufosfamide, a glucose conjugate of isophosphoramide mustard, represents a targeted approach in chemotherapy, designed to exploit the heightened glucose metabolism characteristic of many cancer cells. This guide delves into the critical role of glucose transporters in the cellular uptake of this compound, providing a comprehensive overview of the underlying mechanisms, quantitative data, and detailed experimental methodologies. By leveraging the overexpression of specific glucose transporters in malignant tissues, this compound aims for selective accumulation and enhanced cytotoxic efficacy within the tumor microenvironment. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the intricate interplay between glucose transport machinery and this targeted chemotherapeutic agent.

Introduction: The Warburg Effect and the Rationale for this compound

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming necessitates an increased uptake of glucose to fuel rapid proliferation and survival. To meet this heightened demand, cancer cells often upregulate the expression of glucose transporters on their cell surface.

This compound (β-D-glucosylisophosphoramide mustard) was rationally designed to capitalize on this metabolic vulnerability. It is a prodrug in which the active alkylating agent, isophosphoramide mustard, is covalently linked to a glucose molecule. The central hypothesis is that by mimicking glucose, this compound can be actively transported into cancer cells via overexpressed glucose transporters, leading to a higher intracellular concentration of the cytotoxic agent and thereby enhancing its therapeutic index while potentially reducing systemic toxicity.

Glucose Transporters: The Gatekeepers of Cellular Glucose Homeostasis

The uptake of glucose and, by extension, this compound, is mediated by two main families of glucose transporters:

-

Facilitative Glucose Transporters (GLUTs): These transporters move glucose down its concentration gradient and are part of the solute carrier family 2 (SLC2). GLUT1, in particular, is frequently overexpressed in a wide range of cancers, including pancreatic cancer, and its expression is often correlated with aggressive tumor phenotypes and poor prognosis. Other GLUT isoforms, such as GLUT5, a fructose transporter, have also been implicated in cancer progression.

-

Sodium-Glucose Cotransporters (SGLTs): These transporters actively transport glucose against its concentration gradient by coupling its uptake with the transport of sodium ions. They belong to the solute carrier family 5 (SLC5). The low-affinity Na+-D-glucose cotransporter SAAT1 (also known as SGLT2) has been identified as a key transporter for this compound.

Mechanism of this compound Uptake: A Tale of Two Transporter Families

In vitro and preclinical studies have demonstrated that the cellular uptake of this compound is indeed a transporter-mediated process. Initial investigations revealed that the cytotoxicity of this compound could be diminished by inhibitors of glucose transporters, such as phlorizin and phloretin, providing early evidence for its reliance on this uptake mechanism.

Subsequent research has pinpointed the low-affinity sodium-glucose cotransporter SAAT1 (SGLT2) as a primary conduit for this compound entry into tumor cells[1][2]. Studies utilizing Xenopus oocytes expressing various cloned Na+-sugar cotransporters have shown that this compound is actively transported by SAAT1[1][2]. This transport is electrogenic and dependent on the sodium gradient, allowing for the potential accumulation of the drug inside the cell against its concentration gradient[1][2].

While SAAT1/SGLT2 has been identified as a key player, it is plausible that other glucose transporters, particularly the highly overexpressed GLUT1 , also contribute to this compound uptake, although direct kinetic data for GLUT1-mediated this compound transport is less defined in the literature. The broad expression of various glucose transporters across different tumor types suggests that the specific transporters involved may vary depending on the cancer's tissue of origin and its unique molecular profile.

Quantitative Data on this compound Transport and Inhibition

The following tables summarize the available quantitative data on the transport kinetics of this compound and its inhibition.

Table 1: Transport Kinetics of this compound (β-d-Glc-IPM) by SAAT1 (SGLT2)

| Parameter | Value | Conditions | Source |

| Km | ~0.25 mM | Expressed in Xenopus oocytes; Membrane potential -50 to -150 mV | [1][2] |

| Vmax | ~10-fold lower than for D-glucose | Expressed in Xenopus oocytes | [1][2] |

Table 2: Apparent Transport Kinetics of this compound in a Human Carcinoma Cell Line

| Cell Line | Parameter | Value | Conditions | Source |

| T84 (human colon carcinoma) | Apparent Km | 0.4 mM | Phlorizin-inhibitable uptake | [1][2] |

Table 3: Inhibition of Glucose Transporters by Phlorizin

| Transporter | Inhibitor | Ki | Source |

| hSGLT1 | Phlorizin | 300 nM | [3] |

| hSGLT2 | Phlorizin | 39 nM | [3] |

Signaling Pathways Regulating Glucose Transporter Expression

The overexpression of glucose transporters in cancer is not a random event but is driven by the activation of specific oncogenic signaling pathways. Understanding these pathways is crucial for identifying potential synergistic therapeutic targets.

Experimental Protocols

Radiolabeled this compound Uptake Assay in Xenopus Oocytes

This protocol is adapted from the methodology described by Veyhl et al. (1998) for characterizing the transport of this compound by SAAT1 expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

- Microinject oocytes with 10 ng of in vitro transcribed cRNA encoding the glucose transporter of interest (e.g., SAAT1/SGLT2) or with water (control).

- Incubate the injected oocytes for 3-5 days at 18°C in Barth's solution to allow for protein expression.

2. Uptake Measurement:

- Prepare the uptake buffer (Ori buffer: 100 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM Hepes, pH 7.5).

- Prepare a stock solution of radiolabeled this compound (e.g., [14C]β-d-Glc-IPM) of known specific activity.

- For a typical experiment, place 5-10 oocytes in a well of a 24-well plate.

- Wash the oocytes with 1 ml of Ori buffer.

- Initiate the uptake by adding Ori buffer containing the desired concentration of [14C]β-d-Glc-IPM (e.g., 0.8 mM). For kinetic studies, use a range of substrate concentrations (e.g., 0.05 to 5 mM).

- Incubate for a defined period (e.g., 30 minutes) at room temperature with gentle agitation.

- Terminate the uptake by rapidly washing the oocytes three times with 1 ml of ice-cold Ori buffer.

- Individually lyse the oocytes in 200 µl of 1% SDS.

- Add 2 ml of scintillation cocktail to each lysate.

- Quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Subtract the radioactivity measured in water-injected oocytes (background) from that in cRNA-injected oocytes to determine the transporter-specific uptake.

- For kinetic analysis, plot the uptake rate (in pmol/oocyte/min) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

- For inhibition studies, perform the uptake assay in the presence of various concentrations of an inhibitor (e.g., phlorizin) and calculate the Ki.

Western Blot Analysis for Glucose Transporter Expression in Tumor Tissue

This protocol provides a general framework for assessing the expression levels of glucose transporters like GLUT1 and SGLT2 in tumor xenografts or patient-derived tumor tissue.

1. Protein Extraction:

- Homogenize frozen tumor tissue (~50-100 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

- Centrifuge at 14,000 x g for 20 minutes at 4°C.

- Collect the supernatant containing the total protein lysate.

- Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

- Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

- Separate the proteins by size on a 10% SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

- Incubate the membrane with a primary antibody specific for the glucose transporter of interest (e.g., anti-GLUT1, anti-SGLT2) diluted in blocking buffer overnight at 4°C.

- Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

- Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

- Quantify the band intensities using densitometry software.

Visualizing the Experimental Workflow

Conclusion and Future Directions

The selective uptake of this compound by glucose transporters, particularly SAAT1/SGLT2, provides a strong rationale for its clinical development in cancers characterized by high glucose avidity. The quantitative data and experimental protocols outlined in this guide offer a framework for further investigation into the precise mechanisms governing this compound transport and for the identification of biomarkers that could predict patient response.

Future research should aim to:

-

Elucidate the relative contributions of different glucose transporters (e.g., GLUT1, GLUT5, and other SGLT isoforms) to this compound uptake in a wider range of cancer types.

-

Determine the kinetic parameters of this compound transport for these other transporters.

-

Investigate the impact of the tumor microenvironment, including hypoxia and nutrient availability, on the expression of relevant transporters and subsequent this compound uptake and efficacy.

-

Develop and validate robust assays to quantify the expression of key glucose transporters in patient tumors to serve as predictive biomarkers for this compound therapy.

By continuing to unravel the intricate relationship between glucose metabolism and targeted drug delivery, the scientific community can further refine and optimize therapeutic strategies like this compound for the benefit of cancer patients.

References

Preclinical Pharmacodynamics of Glufosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a novel chemotherapeutic agent that represents a targeted approach to cancer therapy. As a glucose conjugate of isophosphoramide mustard, the active metabolite of ifosfamide, this compound is designed for selective uptake by cancer cells, which often exhibit elevated glucose metabolism. This guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound's mechanism of action is centered on its ability to act as a prodrug that is preferentially activated within tumor cells, leading to DNA damage and subsequent cell death.[1]

Cellular Uptake and Activation

Due to their high metabolic rate, many cancer cells overexpress glucose transporters on their surface.[1] this compound is recognized and transported into these cells through sodium-dependent glucose transporters.[2][3] Once inside the cell, intracellular enzymes, likely glucosidases, cleave the glucose moiety from the this compound molecule.[2][4] This cleavage releases the highly cytotoxic alkylating agent, isophosphoramide mustard.[1][4]

DNA Damage and Apoptosis

The liberated isophosphoramide mustard is a bifunctional alkylating agent that covalently binds to DNA, forming interstrand and intrastrand cross-links.[1] These DNA lesions are highly cytotoxic as they physically block DNA replication and transcription.[5] The resulting DNA damage, including the formation of double-strand breaks, triggers a cellular DNA damage response.[4][6] If the damage is too extensive to be repaired, the cell is driven into apoptosis, or programmed cell death.[6][7] This process involves the activation of caspase cascades, including caspase-3, -8, and -9, and is influenced by the Bcl-2 family of proteins.[6]

In Vitro Efficacy

The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key parameter in these studies.

Quantitative In Vitro Data

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 | 112.32 ± 8.5 | [8] |

| 48 | 83.23 ± 5.6 | [8] | ||

| 72 | 51.66 ± 3.2 | [8] | ||

| MiaPaCa-2 | Pancreatic Cancer | - | - | [4] |

| H766t | Pancreatic Cancer | - | - | [4] |

| PANC-1 | Pancreatic Cancer | - | - | [4] |

| MCF7 | Breast Cancer | - | - | [9] |

| CL-V5 B (cross-link repair deficient) | Chinese Hamster Ovary | - | ~100 | [9] |

| V79 (wild-type) | Chinese Hamster Ovary | - | ~500 | [9] |

Note: For MiaPaCa-2, H766t, and PANC-1 cell lines, a study demonstrated that this compound at 10 µg/ml, in combination with gemcitabine, resulted in greater growth inhibition than either agent alone, though specific IC50 values were not provided in the referenced text.[4] For the MCF7 cell line, treatment with 50 µM this compound was sufficient to trigger PARP activation.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol is a generalized representation of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of this compound.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5,000 cells per well) and allowed to adhere and grow for 24 hours.[10]

-

Drug Application: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group of cells is treated with vehicle only.[10]

-

Incubation: The plates are incubated for defined periods (e.g., 24, 48, or 72 hours) to allow the drug to exert its cytotoxic effects.[10]

-

MTT Reagent: After the incubation period, the drug-containing medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 1-5 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[10]

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy

The antitumor activity of this compound has been demonstrated in preclinical animal models, most notably in xenograft models of human cancers.

Quantitative In Vivo Data

| Animal Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference |

| Orthotopic Nude Mouse | Pancreatic (MiaPaCa-2) | This compound | 3-100 mg/kg/day, IV for 14 days | Dose-dependent reduction in tumor volume. 100 mg/kg was similar in effect to gemcitabine. | [4] |

| Orthotopic Nude Mouse | Pancreatic (MiaPaCa-2) | This compound + Gemcitabine | This compound (30 mg/kg) + Gemcitabine | Enhanced inhibition of tumor growth and significantly prolonged survival compared to single-agent treatment. | [4] |

Experimental Protocol: Orthotopic Pancreatic Cancer Xenograft Model

This protocol outlines the key steps involved in establishing and utilizing an orthotopic pancreatic cancer xenograft model to evaluate the in vivo efficacy of this compound.

Detailed Steps:

-

Cell Culture: Human pancreatic cancer cells (e.g., MiaPaCa-2, which may be engineered to express a reporter like red fluorescent protein for easier visualization) are cultured in appropriate media.[4]

-

Animal Model: Immunocompromised mice, such as athymic nude mice, are used to prevent rejection of the human tumor cells.

-

Orthotopic Implantation: The mice are anesthetized, and a small incision is made to expose the pancreas. A suspension of the cancer cells is then injected directly into the pancreas. This orthotopic model more closely mimics the natural tumor microenvironment compared to subcutaneous models.

-

Tumor Establishment: The tumors are allowed to grow until they reach a predetermined size (e.g., 100-150 mm³), which can be monitored by imaging or palpation.[4]

-

Group Allocation: The tumor-bearing mice are randomly assigned to different treatment groups, including a vehicle control group, a this compound-alone group, and potentially combination therapy groups.[4]

-

Drug Administration: this compound is administered according to the specified route (e.g., intravenously) and schedule (e.g., daily for a set number of days).[4]

-

Monitoring: Tumor size is measured regularly (e.g., weekly) using calipers or an imaging system. The body weight and overall health of the mice are also monitored to assess toxicity.[4]

Conclusion

The preclinical data for this compound demonstrate its potential as a targeted anticancer agent. Its mechanism of action, leveraging the increased glucose metabolism of tumor cells for selective uptake and activation, provides a clear rationale for its antitumor activity. Both in vitro and in vivo studies have shown its ability to inhibit the growth of various cancer cells, particularly pancreatic cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other targeted cancer therapies. Further research to expand the range of cancer cell lines and in vivo models tested will continue to refine our understanding of the full potential of this promising therapeutic agent.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. ascopubs.org [ascopubs.org]

- 3. This compound: beta-D-Glc-IPM, D 19575 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Alkylating Agent, this compound, Enhances the Activity of Gemcitabine In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug beta-D-glucosyl-ifosfamide mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic aspects of the cytotoxic activity of this compound, a new tumour therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholar.cu.edu.eg [scholar.cu.edu.eg]

Glufosfamide: A Technical Guide on its DNA Alkylating Properties for Researchers and Drug Development Professionals

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a third-generation alkylating agent designed for targeted cancer therapy. As a glucose conjugate of isophosphoramide mustard, the active metabolite of ifosfamide, this compound leverages the aberrant glucose metabolism of cancer cells for preferential uptake. This guide provides a comprehensive technical overview of the DNA alkylating properties of this compound, its mechanism of action, and relevant experimental data and protocols for research and development professionals.

Mechanism of Action

This compound's mechanism of action is a multi-step process that begins with its targeted uptake and culminates in the induction of cancer cell death through DNA damage.

Targeted Cellular Uptake

Cancer cells often exhibit a high rate of glycolysis, leading to an overexpression of glucose transporters (GLUTs) on their cell surface. This compound is designed to exploit this "Warburg effect". The glucose moiety of the molecule facilitates its transport into cancer cells via these transporters, leading to a higher intracellular concentration compared to normal cells.[1]

Intracellular Activation

Once inside the cell, this compound is cleaved by intracellular glucosidases, releasing its cytotoxic payload: isophosphoramide mustard.[1] This active metabolite is a bifunctional alkylating agent.

DNA Alkylation and Cross-linking

Isophosphoramide mustard contains two reactive chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine bases.[2] As a bifunctional agent, it can react with two different guanine bases, leading to the formation of DNA interstrand cross-links (ICLs). These ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.[3][4] This disruption of DNA integrity ultimately triggers cell cycle arrest and programmed cell death (apoptosis).

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 | 112.32 ± 8.5 | [5] |

| 48 | 83.23 ± 5.6 | [5] | ||

| 72 | 51.66 ± 3.2 | [5] | ||

| MiaPaCa-2 | Pancreatic Cancer | Not Specified | >10 µg/ml | [6] |

| H766t | Pancreatic Cancer | Not Specified | Not Specified | [6] |

| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified | [6] |

Clinical Efficacy

This compound has been investigated in clinical trials, primarily for pancreatic cancer. The following table summarizes key outcomes from a Phase III trial in patients with metastatic pancreatic adenocarcinoma previously treated with gemcitabine.

| Parameter | This compound + Best Supportive Care (BSC) | Best Supportive Care (BSC) Alone | p-value | Hazard Ratio (95% CI) | Reference |

| Number of Patients | 148 | 155 | - | - | [7] |

| Median Overall Survival | 105 days | 84 days | 0.19 | 0.85 (0.66-1.08) | [7] |

Signaling Pathways

DNA Damage Response and Apoptosis Induction

This compound-induced DNA damage triggers a complex network of signaling pathways, ultimately leading to apoptosis. The following diagram illustrates the key events in this process.

Caption: this compound-induced DNA damage response and apoptotic signaling pathway.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from studies evaluating the in vitro cytotoxicity of this compound.[5]

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

2. Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This protocol is based on standard methods for assessing apoptosis induced by chemotherapeutic agents.[8]

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration. Include an untreated control.

2. Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

3. Cell Washing:

-

Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.

4. Annexin V and Propidium Iodide Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

5. Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

-

Four populations of cells can be distinguished:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Conclusion

This compound represents a rational approach to cancer therapy by targeting the metabolic hallmark of tumor cells. Its mechanism as a DNA alkylating agent, leading to the formation of cytotoxic interstrand cross-links, is well-established. The provided quantitative data and experimental protocols offer a foundation for further research into its efficacy and for the development of novel combination therapies. The elucidation of the signaling pathways involved in this compound-induced apoptosis provides opportunities for identifying biomarkers of response and resistance. This technical guide serves as a valuable resource for scientists and professionals dedicated to advancing cancer treatment.

References

- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 3. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Alkylating Agent, this compound, Enhances the Activity of Gemcitabine In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A randomised Phase III trial of this compound compared with best supportive care in metastatic pancreatic adenocarcinoma previously treated with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Early-Phase Clinical Trial Results for Glufosfamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for Glufosfamide, a novel alkylating agent. This compound, or β-D-glucosylisophosphoramide mustard, is a glucose conjugate of isophosphoramide mustard, the active metabolite of ifosfamide.[1][2] This design aims to leverage the increased glucose uptake in tumor cells, potentially leading to selective targeting.[1][2] This document summarizes key quantitative data from Phase I and II clinical trials, details experimental protocols, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for oncology researchers and drug development professionals.

Mechanism of Action

This compound functions as a prodrug that, upon entering a cell, is metabolized to isophosphoramide mustard, its active cytotoxic component.[2] This active metabolite is an alkylating agent that forms covalent bonds with DNA, leading to cross-linking of DNA strands.[2][3] This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[2][3] A key feature of this compound is its glucose moiety, which is hypothesized to facilitate its uptake into cancer cells via glucose transporters, which are often overexpressed in malignant tissues due to their high metabolic rate.[1][2]

Phase I Clinical Trial Data

Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.

Table 1: Summary of Phase I Monotherapy Trials

| Study | Patient Population | Dosing Regimen | MTD | DLTs | Antitumor Activity |

| EORTC-ECSG[1][4] | 21 patients with refractory solid tumors | 800 to 6,000 mg/m² as a 6-hour IV infusion every 3 weeks | 6,000 mg/m² | Reversible renal tubular acidosis, grade 4 neutropenia/leukopenia | 1 complete response (pancreatic adenocarcinoma), minor responses in colon and breast cancer |

| Shimizu et al.[5] | Japanese patients with advanced solid tumors | Escalating doses as a 6-hour IV infusion every 3 weeks | 6,000 mg/m² | Grade 3 hypophosphatemia, hypokalemia, and metabolic acidosis | 1 partial response (gallbladder cancer), 8 patients with stable disease |

Table 2: Summary of Phase I Combination Trial (this compound + Gemcitabine)

| Study | Patient Population | Dosing Regimen | MTD of this compound | DLTs | Antitumor Activity |

| Chiorean et al.[6][7] | 19 patients with advanced solid tumors (including 8 pancreatic) | This compound 1,500-4,500 mg/m² IV over 4 hours on Day 1 + Gemcitabine 1,000 mg/m² IV on Days 1, 8, 15 of a 28-day cycle | 4,500 mg/m² | Grade 3 fatigue, Grade 4 thrombocytopenia | 1 unconfirmed partial response, 10 of 19 patients with stable disease or better at 8 weeks |

Phase II Clinical Trial Data

Phase II studies were designed to evaluate the efficacy and further assess the safety of this compound in specific cancer types.

Table 3: Summary of Phase II Trials in Pancreatic Cancer

| Study | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events |

| Chiorean et al. (Combination with Gemcitabine)[8][9][10] | 29 chemotherapy-naïve pancreatic adenocarcinoma patients | This compound 4,500 mg/m² IV on Day 1 + Gemcitabine 1,000 mg/m² IV on Days 1, 8, 15 of a 28-day cycle | 21% (6 of 28 patients with partial response) | 3.7 months | 6.0 months | Grade 3/4 neutropenia (79%), Grade 3/4 thrombocytopenia (34%), renal failure (4 patients) |

| Briasoulis et al. (Monotherapy)[11] | 35 chemotherapy-naïve patients with advanced or metastatic pancreatic adenocarcinoma | 5 g/m² as a 1-hour IV infusion every 3 weeks | 5.9% (2 confirmed partial responses) | 1.4 months | 5.3 months | Grade 3 hypokalemia (5 patients), Grade 3 hypophosphatemia (4 patients), Grade 4 creatinine increase (1 patient) |

Table 4: Summary of Phase II Trial in Soft Tissue Sarcoma

| Study | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Disease Control Rate (SD or better) | Key Adverse Events |

| ASCO Abstract 2008[12] | 22 patients with relapsed soft tissue sarcoma | 5,000 mg/m² IV over 1 hour every 21 days | 4.5% (1 partial response) | 36% | Renal failure (5 patients; Grade 3-5), Grade 3/4 neutropenia (2 patients) |

Experimental Protocols

Phase I Monotherapy (EORTC-ECSG)[1][4]

-

Patient Eligibility: Patients with histologically confirmed refractory solid tumors, WHO performance status of 0-2, and adequate organ function.

-

Treatment: this compound was administered as a two-step (fast/slow) intravenous infusion over 6 hours every 3 weeks. Doses ranged from 800 to 6,000 mg/m².

-

Safety and Efficacy Assessment: Hematology, biochemistry, and urinalysis were performed at baseline and weekly. Toxicity was graded according to the NCI CTC. Tumor response was assessed every two cycles.

-

Pharmacokinetics: Blood and urine samples were collected at specified time points during and after the first infusion to determine pharmacokinetic parameters.

Phase II Combination Therapy in Pancreatic Cancer (Chiorean et al.)[9][10]

-

Patient Eligibility: Patients with chemotherapy-naïve, metastatic and/or locally advanced pancreatic adenocarcinoma, Karnofsky Performance Status ≥70, and creatinine clearance (CrCL) ≥60 mL/min.

-

Treatment: this compound 4,500 mg/m² was administered as a 4-hour intravenous infusion on Day 1, and Gemcitabine 1,000 mg/m² was given as a 30-minute intravenous infusion on Days 1, 8, and 15 of a 28-day cycle.

-

Safety and Efficacy Assessment: The primary endpoint was response rate, assessed radiologically every two cycles (8 weeks). Safety was monitored continuously.

Discussion and Future Directions

Early-phase clinical trials of this compound have demonstrated a manageable safety profile and evidence of antitumor activity, both as a monotherapy and in combination with gemcitabine. The dose-limiting toxicities are primarily renal and hematological.[1][7] In pancreatic cancer, the combination of this compound with gemcitabine showed a notable objective response rate, although this was accompanied by significant hematologic and renal toxicity.[9] A subsequent Phase III trial in second-line metastatic pancreatic cancer did not meet its primary endpoint of a statistically significant improvement in overall survival compared to best supportive care.[13][14] Despite this, the trend toward improved survival and the responses seen in early trials suggest that further investigation into optimal dosing schedules, patient selection, and combination strategies may be warranted. The development of this compound for pancreatic cancer is ongoing, with a Phase III trial comparing it to 5-FU.[15][16] The unique mechanism of targeting glucose metabolism remains a compelling rationale for its continued development in oncology.

References

- 1. ascopubs.org [ascopubs.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Mechanistic aspects of the cytotoxic activity of this compound, a new tumour therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I trial of 6-hour infusion of this compound, a new alkylating agent with potentially enhanced selectivity for tumors that overexpress transmembrane glucose transporters: a study of the European Organization for Research and Treatment of Cancer Early Clinical Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I clinical and pharmacokinetic study of the glucose-conjugated cytotoxic agent D-19575 (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. A Phase 1 dose-escalation trial of this compound in combination with gemcitabine in solid tumors including pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. A phase 2 trial of this compound in combination with gemcitabine in chemotherapy-naive pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. This compound administered using a 1-hour infusion given as first-line treatment for advanced pancreatic cancer. A phase II trial of the EORTC-new drug development group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. A randomised Phase III trial of this compound compared with best supportive care in metastatic pancreatic adenocarcinoma previously treated with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical Trials – Eleison Pharmaceuticals [eleison-pharma.com]

- 16. This compound - Eleison Pharmaceuticals - AdisInsight [adisinsight.springer.com]

Glufosfamide's Molecular Assault on Pancreatic Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms and clinical investigations of glufosfamide as a therapeutic agent against pancreatic cancer. This compound, a novel chemotherapeutic agent, has been the subject of multiple clinical studies, demonstrating a targeted approach to this challenging malignancy. This document synthesizes the available data on its molecular targets, mechanism of action, and clinical efficacy, presenting quantitative findings in a structured format and illustrating key concepts with detailed diagrams.

Mechanism of Action: A Trojan Horse Strategy

This compound is a glucose conjugate of isophosphoramide mustard, an active alkylating agent.[1][2][3] This design leverages the unique metabolic properties of cancer cells. Pancreatic cancer cells, like many other malignancies, exhibit a heightened metabolic rate and a correspondingly high uptake of glucose to fuel their rapid growth and proliferation.[1][3]

The glucose moiety of this compound acts as a carrier, facilitating its preferential transport into these highly metabolic cancer cells.[3][4] Once inside the cell, the bond between the glucose and the isophosphoramide mustard is cleaved, releasing the active cytotoxic agent.[3][4] This active mustard derivative then exerts its anti-cancer effects by cross-linking DNA strands.[1][2][3] This DNA damage disrupts critical cellular processes, including replication and transcription, ultimately triggering programmed cell death, or apoptosis.[3][5] Some preclinical evidence suggests that this induction of apoptosis is associated with a decrease in the anti-apoptotic protein Bcl-2.[5]

Clinical Investigations in Pancreatic Cancer

This compound has undergone evaluation in several clinical trials for pancreatic cancer, both as a monotherapy and in combination with the standard-of-care agent, gemcitabine.[4][6][7]

A significant Phase 3 clinical trial investigated this compound with best supportive care (BSC) compared to BSC alone in patients with metastatic pancreatic cancer who had progressed after gemcitabine-based chemotherapy.[4][7] While the trial did not achieve its primary endpoint of a statistically significant improvement in overall survival, a positive trend was observed.[4][7]

Another key study was a Phase 2 trial that assessed the combination of this compound and gemcitabine in patients with chemotherapy-naive advanced pancreatic adenocarcinoma.[6] The combination demonstrated anti-tumor activity; however, it was associated with notable hematologic and renal toxicities.[6]

Summary of Clinical Trial Data

The following tables summarize the key quantitative outcomes from these clinical trials.

Table 1: Phase 3 Trial of this compound + BSC vs. BSC Alone in Gemcitabine-Relapsed Pancreatic Cancer [4][7]

| Endpoint | This compound + BSC (n=148) | BSC Alone (n=155) | p-value | Hazard Ratio (95% CI) |

| Median Overall Survival | 105 days | 84 days | 0.19 | 0.85 (0.66 - 1.08) |

Table 2: Phase 2 Trial of this compound in Combination with Gemcitabine in Chemotherapy-Naive Pancreatic Adenocarcinoma [6]

| Endpoint | Value (n=29) |

| Confirmed Partial Response Rate | 18% (95% CI: 6% - 37%) |

| Stable Disease Rate | 39% |

| Median Progression-Free Survival | 3.7 months |

| Median Overall Survival | 6 months |

| 1-Year Survival Rate | 32% |

| Grade 3/4 Neutropenia | 79% |

| Grade 3/4 Thrombocytopenia | 34% |

Experimental Protocols and Workflows

Detailed experimental protocols from the preclinical studies cited in the initial search results are not publicly available. However, based on the descriptions of the clinical trials, a general workflow can be conceptualized.

References

- 1. Our Pipeline – Eleison Pharmaceuticals [eleison-pharma.com]

- 2. This compound by Eleison Pharmaceuticals for Metastatic Adenocarcinoma of The Pancreas: Likelihood of Approval [pharmaceutical-technology.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. A Novel Alkylating Agent, this compound, Enhances the Activity of Gemcitabine In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase 2 trial of this compound in combination with gemcitabine in chemotherapy-naive pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

In-depth Technical Guide: Intracellular Activation of Glufosfamide by Glucosidases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a third-generation, water-soluble oxazaphosphorine and a glucose-conjugated alkylating agent.[1][2] It is a derivative of ifosfamide, designed for enhanced selectivity towards tumor cells.[1] Many cancer cells exhibit increased glucose uptake to fuel their rapid growth, a phenomenon known as the Warburg effect.[3] this compound leverages this metabolic characteristic by utilizing the glucose moiety to target cancer cells that overexpress glucose transporters.[1][2][4]

This targeted approach aims to concentrate the cytotoxic payload, isophosphoramide mustard (IPM), within tumor cells, thereby increasing the therapeutic index and potentially reducing systemic toxicity compared to its parent compound, ifosfamide.[5] The intracellular release of IPM is a critical activation step mediated by glucosidases. This technical guide provides a comprehensive overview of the intracellular activation of this compound, detailing the enzymatic processes, experimental methodologies for its study, and relevant quantitative data.

Core Mechanism: Intracellular Activation of this compound

The activation of this compound is a sequential process involving cellular uptake and subsequent enzymatic cleavage.

2.1 Cellular Uptake: this compound is transported into cells via transmembrane glucose transporters.[4][6] While the exact transporters are still under investigation, both sodium-dependent glucose transporters (SGLTs) and facilitated-diffusion glucose transporters (GLUTs) are implicated in its uptake.[6] The overexpression of these transporters on the surface of many tumor types facilitates the preferential accumulation of this compound within these cells.[1][5]

2.2 Enzymatic Cleavage by Glucosidases: Following transport into the cell, this compound is hydrolyzed by intracellular β-glucosidases.[5][7] These enzymes cleave the glycosidic bond between the glucose molecule and the isophosphoramide mustard.[7] This enzymatic action releases the active alkylating agent, IPM.[1][6] Studies have shown that both cytosolic and lysosomal β-glucosidases can contribute to this activation.[7]

2.3 DNA Alkylation and Apoptosis: The liberated IPM is a potent cytotoxic agent that induces cell death by forming covalent cross-links with DNA.[1][8] This DNA damage disrupts essential cellular processes like replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][5]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Our Pipeline – Eleison Pharmaceuticals [eleison-pharma.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound: beta-D-Glc-IPM, D 19575 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Alkylating Agent, this compound, Enhances the Activity of Gemcitabine In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Possible contribution of beta-glucosidase and caspases in the cytotoxicity of this compound in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic aspects of the cytotoxic activity of this compound, a new tumour therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Theoretical Advantages of Glufosfamide Over Ifosfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a third-generation alkylating agent developed as an analog of ifosfamide.[1] The primary theoretical advantages of this compound over its predecessor, ifosfamide, are rooted in its unique metabolic activation pathway, which is designed to enhance tumor cell selectivity and reduce systemic toxicities.[2] This guide provides a detailed examination of these advantages, supported by preclinical and clinical data, experimental methodologies, and visualizations of the core mechanisms.

Introduction: The Rationale for this compound

Ifosfamide is a widely used chemotherapeutic agent for a variety of solid tumors and hematological malignancies.[3] However, its clinical utility is often limited by significant toxicities, including neurotoxicity, nephrotoxicity, and urotoxicity.[4] These adverse effects are largely attributed to its complex hepatic metabolism by cytochrome P450 (CYP450) enzymes, which generates not only the active alkylating agent, isophosphoramide mustard, but also toxic byproducts like chloroacetaldehyde (CAA) and acrolein.[5][6]

This compound was engineered to circumvent these limitations. By conjugating the active isophosphoramide mustard directly to a glucose molecule, this compound's design leverages the aberrant glucose metabolism of cancer cells—a phenomenon known as the Warburg effect.[7][8] This design posits two key theoretical advantages:

-

Targeted Activation: Preferential uptake by cancer cells with high glucose transporter expression and subsequent intracellular cleavage, leading to a higher concentration of the active drug at the tumor site.[2]

-

Reduced Systemic Toxicity: Bypassing the need for hepatic CYP450 activation, thereby minimizing the systemic generation of toxic metabolites like CAA and acrolein.[2][9]

Mechanism of Action and Metabolism

Ifosfamide Metabolism and Toxicity

Ifosfamide is a prodrug that requires activation in the liver by CYP450 enzymes.[3] This process generates 4-hydroxyifosfamide, which is in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide can then either be detoxified by aldehyde dehydrogenase or spontaneously decompose to form the active cytotoxic agent, isophosphoramide mustard, and the urotoxic metabolite, acrolein.[10] A significant portion of ifosfamide is also metabolized via N-dechloroethylation, producing the neurotoxic metabolite chloroacetaldehyde (CAA).[6][11]

dot

Caption: Metabolic pathway of Ifosfamide.

This compound Metabolism and Targeted Activation

This compound is designed to be taken up by cells via glucose transporters, which are often overexpressed in cancer cells.[8] Intracellularly, glucosidases are thought to cleave the glycosidic bond, releasing isophosphoramide mustard directly within the target cell.[2] This localized activation is intended to increase the therapeutic index by concentrating the cytotoxic agent in the tumor while sparing normal tissues.[2] Crucially, this pathway avoids the hepatic generation of acrolein and CAA.[2]

dot

Caption: Proposed metabolic pathway of this compound.

Comparative Preclinical and Clinical Data

While this compound has shown promise in preclinical models and early-phase trials, its clinical development has faced challenges.[12] A Phase III trial in pancreatic cancer did not meet its primary endpoint of a statistically significant improvement in overall survival compared to best supportive care.[12] However, the data from various studies provide insight into its activity and toxicity profile.

Preclinical Efficacy

In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines, including pancreatic cancer cells.[2] The combination of this compound and gemcitabine showed greater effects on inhibiting cell proliferation and enhancing apoptosis compared to either agent alone.[2][13] In an orthotopic nude mouse model of pancreatic cancer, this compound inhibited tumor growth in a dose-dependent manner and prolonged survival.[13]

Table 1: Preclinical Activity of this compound

| Model System | Cell Lines | Key Findings | Reference |

|---|---|---|---|

| In Vitro | MiaPaCa-2, H766t, PANC-1 | This compound inhibited cell growth; combination with gemcitabine showed greater effects. | [2] |

| In Vitro | MCF7 (Breast Cancer) | Inhibited DNA and protein synthesis; induced DNA cross-links. | [14][15] |

| In Vivo (Orthotopic) | MiaPaCa-2 (Pancreatic) | Dose-dependent inhibition of tumor growth and prolonged survival. |[13] |

Clinical Efficacy and Toxicity

Clinical trials have investigated this compound in various cancers, including pancreatic, lung, and ovarian cancers.[16] A Phase II trial of this compound combined with gemcitabine in chemotherapy-naive pancreatic cancer patients showed an 18% partial response rate and a median overall survival of 6.0 months.[17] However, the combination was associated with pronounced hematologic and renal toxicity.[17]

Table 2: Selected Clinical Trial Data for this compound

| Trial Phase | Cancer Type | Treatment | Key Efficacy Results | Notable Toxicities (Grade 3/4) | Reference |

|---|---|---|---|---|---|

| Phase III | Pancreatic (2nd line) | This compound vs. Best Supportive Care | Median OS: 105 vs. 84 days (p=0.19, not significant) | Renal and hematologic toxicity similar to previous trials. | [12] |

| Phase II | Pancreatic (1st line) | this compound + Gemcitabine | 18% Partial Response; Median OS: 6.0 months | Neutropenia (79%), Thrombocytopenia (34%), Renal failure (4 patients). |[17] |

The primary toxicities associated with ifosfamide that this compound aims to mitigate are neurotoxicity and urotoxicity.

-

Neurotoxicity: Ifosfamide-induced encephalopathy occurs in up to 30% of patients and is linked to the metabolite CAA.[3][11]

-

Urotoxicity: Acrolein is responsible for hemorrhagic cystitis, a common and severe side effect of ifosfamide, often requiring co-administration of a uroprotectant agent like mesna.[10][18]

By avoiding the generation of these metabolites, this compound is theoretically less likely to cause these specific toxicities. However, clinical data indicates that renal toxicity can still be a significant concern with this compound, potentially due to high concentrations of the active mustard in the kidneys during excretion.[17]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is a general framework for assessing the cytotoxic effects of alkylating agents like this compound and ifosfamide (with a system for metabolic activation) on cancer cell lines.

Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MiaPaCa-2, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of this compound. For ifosfamide, a hepatic S9 fraction or a similar system is required for metabolic activation.

-

Treatment: Expose cells to varying concentrations of the drugs for a specified period (e.g., 72 hours).[19]

-

Viability Assessment: Use a viability assay such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®) to quantify the number of viable cells.

-

Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value using non-linear regression.

dot

Caption: Workflow for an in vitro cytotoxicity assay.

DNA Interstrand Cross-linking Assay (Modified Comet Assay)

This protocol measures the formation of DNA interstrand cross-links (ICLs), the primary cytotoxic lesion induced by alkylating agents.[20][21]

Objective: To quantify the level of ICLs in cells following drug treatment.

Methodology:

-

Cell Treatment: Treat cells in suspension or monolayer with the alkylating agent for a defined period (e.g., 1-2 hours).

-

Irradiation: After treatment, irradiate a subset of cells with a fixed dose of X-rays (e.g., 10 Gy) to introduce a known number of single-strand breaks. Non-irradiated cells serve as a control.[20]

-

Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.[20]

-

Lysis: Lyse the cells using a high-salt detergent solution to remove membranes and proteins, leaving behind the nucleoids.

-

Electrophoresis: Subject the slides to alkaline electrophoresis. Un-cross-linked DNA fragments will migrate out of the nucleoid, forming a "comet tail." The presence of ICLs will retard this migration.[20]

-

Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the comet tail moment (a measure of DNA migration). A reduction in the tail moment in irradiated, drug-treated cells compared to irradiated, untreated cells indicates the presence of ICLs.[20]

Conclusion